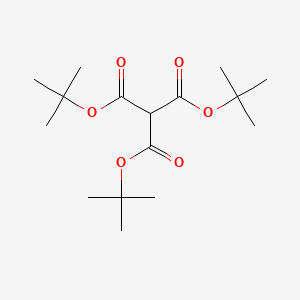
Tri-tert-butyl methanetricarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tri-tert-butyl methanetricarboxylate is a chemical compound characterized by the presence of three tert-butyl groups attached to a central carbon atom, which is also bonded to three carboxylate groups. This compound is known for its steric hindrance due to the bulky tert-butyl groups, which can influence its reactivity and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tri-tert-butyl methanetricarboxylate typically involves the esterification of methanetricarboxylic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:
Methanetricarboxylic acid+3tert-butyl alcohol→Tri-tert-butyl methanetricarboxylate+3water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction while minimizing by-products.
化学反応の分析
Types of Reactions
Tri-tert-butyl methanetricarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield methanetricarboxylic acid and tert-butyl alcohol.
Reduction: The carboxylate groups can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl groups can be substituted under specific conditions, although this is less common due to the steric hindrance.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) can be used to hydrolyze the ester groups.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of carboxylate groups.
Substitution: Strong nucleophiles or electrophiles may be required to achieve substitution reactions.
Major Products
Hydrolysis: Methanetricarboxylic acid and tert-butyl alcohol.
Reduction: Tri-tert-butyl methanol.
Substitution: Depending on the substituent, various substituted derivatives of this compound.
科学的研究の応用
Tri-tert-butyl methanetricarboxylate has several applications in scientific research:
Chemistry: Used as a sterically hindered ester in organic synthesis to study reaction mechanisms and kinetics.
Biology: Investigated for its potential as a protecting group for carboxylic acids in peptide synthesis.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized as an intermediate in the synthesis of specialty chemicals and polymers.
作用機序
The mechanism of action of tri-tert-butyl methanetricarboxylate in various reactions involves the steric hindrance provided by the tert-butyl groups, which can influence the reactivity of the carboxylate groups. In hydrolysis reactions, the ester bonds are cleaved by nucleophilic attack, leading to the formation of methanetricarboxylic acid and tert-butyl alcohol. In reduction reactions, the carboxylate groups are reduced to primary alcohols through the transfer of hydride ions.
類似化合物との比較
Similar Compounds
Tri-tert-butyl methane: Similar in structure but lacks the carboxylate groups.
Tri-tert-butyl fluoromethane: Contains fluorine instead of carboxylate groups.
Tri-tert-butyl chloromethane: Contains chlorine instead of carboxylate groups.
Tri-tert-butyl bromomethane: Contains bromine instead of carboxylate groups.
Tri-tert-butyl iodomethane: Contains iodine instead of carboxylate groups.
Uniqueness
Tri-tert-butyl methanetricarboxylate is unique due to the presence of three carboxylate groups, which impart distinct chemical properties and reactivity compared to its halogenated analogues. The steric hindrance provided by the tert-butyl groups also makes it a valuable compound for studying steric effects in chemical reactions.
特性
CAS番号 |
173948-09-9 |
|---|---|
分子式 |
C16H28O6 |
分子量 |
316.39 g/mol |
IUPAC名 |
tritert-butyl methanetricarboxylate |
InChI |
InChI=1S/C16H28O6/c1-14(2,3)20-11(17)10(12(18)21-15(4,5)6)13(19)22-16(7,8)9/h10H,1-9H3 |
InChIキー |
PXXFCLVMKZCKND-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


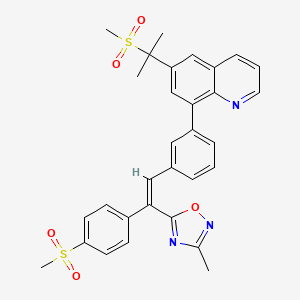
![1-[(Trifluoromethanesulfonyl)methyl]-4-(trifluoromethyl)benzene](/img/structure/B12567499.png)
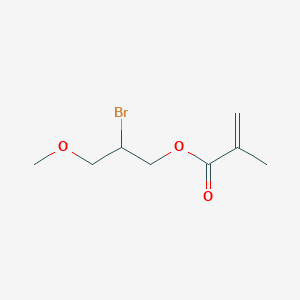
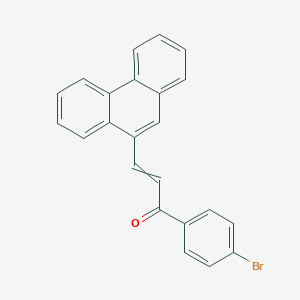
![1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylethanone](/img/structure/B12567509.png)
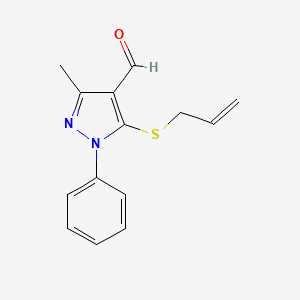
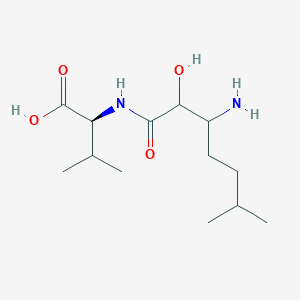
![4-Acetyl-3-hydroxy-1,1,8-trimethylspiro[4.5]deca-3,7-dien-2-one](/img/structure/B12567566.png)
![1H-Indole, 2,3-dihydro-3-methylene-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12567575.png)
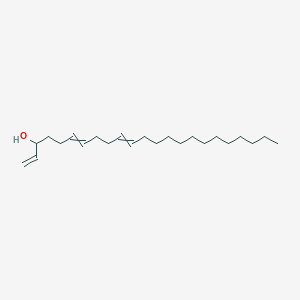
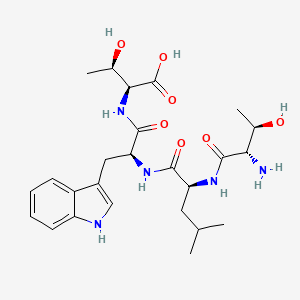
![tert-Butyl(dimethyl){[(2R)-2-methyloxiran-2-yl]methoxy}silane](/img/structure/B12567596.png)
![1-Oxa-7-azaspiro[4.4]nonane-6,9-dione,7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-,(2S,5R)-](/img/structure/B12567598.png)
![N-{2-[Methyl(3-methyl-4-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B12567602.png)
